molecular formula C4H11NO B104588 N,N-Diethylhydroxylamine CAS No. 3710-84-7

N,N-Diethylhydroxylamine

Cat. No. B104588
CAS RN: 3710-84-7
M. Wt: 89.14 g/mol
InChI Key: FVCOIAYSJZGECG-UHFFFAOYSA-N
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Description

N,N-Diethylhydroxylamine is a chemical compound that has been explored in various synthetic pathways. It is a tertiary amine and a member of the hydroxylamine family, which are compounds characterized by the presence of an -NH2OH group. The compound has been identified as a product in the oxidation of the alpha-carbon of tertiary amines under hydrothermal conditions, specifically from the reaction of triethylamine and hydrogen peroxide .

Synthesis Analysis

The synthesis of N,N-diethylhydroxylamine can be achieved through the oxidation of the alpha-carbon of tertiary amines. A study demonstrated that at temperatures below 120°C, N,N-diethylhydroxylamine is the main product, following a cope rearrangement reaction mechanism. However, at higher temperatures, the reaction follows a radical chain mechanism leading to more complex products, including amides . Additionally, N,N-disubstituted hydroxylamines, which are structurally related to N,N-diethylhydroxylamine, can be prepared by the reaction of secondary amines with dibenzoyl peroxide followed by diisobutylaluminum hydride reduction .

Molecular Structure Analysis

The molecular structure of hydroxylamines, including those with N,N-substitution patterns, has been studied using electron diffraction. It was found that the N-O bond lengths increase with methyl substitution, which is relevant to understanding the structural properties of N,N-diethylhydroxylamine. The study also noted that the principal conformer present in these molecules had the anti conformation about the N-O bond .

Chemical Reactions Analysis

N,N-diethylhydroxylamine can participate in various chemical reactions due to its amine and hydroxyl functional groups. For instance, N-substituted O-benzylhydroxylamines can be synthesized from orthogonally protected substrates like N-(diethoxyphosphoryl)-O-benzylhydroxylamine through regioselective N-alkylation. This showcases the versatility of hydroxylamine derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-diethylhydroxylamine are influenced by its functional groups and molecular structure. The electron diffraction study provides insights into bond lengths and conformations, which are crucial for understanding the reactivity and interactions of the molecule . The oxidation study under hydrothermal conditions reveals that the temperature significantly affects the product distribution, indicating that the physical properties such as boiling point and stability may vary with temperature .

Scientific Research Applications

Synthesis of Compounds

N,N-Diethylhydroxylamine (DEHA) has been utilized in the synthesis of various compounds. A study demonstrated its application in the simple synthesis of an amide bond from the oxidation of the alpha-carbon of tertiary amines under hydrothermal conditions (Bai et al., 2014).

Reactivity with Excited States of Radicals

DEHA exhibits notable reactivity towards excited states of alkoxy and alkyl radicals. Research comparing DEHA and thiols found that DEHA is more efficient as a singlet and triplet quencher than thiols, indicating its potential in photochemical reactions (Encina et al., 1981).

Atmospheric Applications

DEHA has been proposed as an atmospheric additive to inhibit photochemical smog formation. This application has been explored through various chemical, simulated atmospheric, and medical studies, demonstrating its potential in environmental management (Heicklen, 1981).

Electron Spin Resonance Studies

Studies involving electron spin resonance have examined the free radicals formed from DEHA. These findings contribute to a deeper understanding of the chemical behavior and potential applications of DEHA in various fields (Weil & Windle, 1968).

Enhancement of Photosystem II Activity

DEHA has been shown to enhance photosystem II mediated dichlorophenolindophenol photoreduction and whole chain electron transport in plant membranes, suggesting its role in plant biochemistry and photosynthesis research (Sabat et al., 1991).

In Radiolytic Studies

DEHA's role in radiolysis, especially in aqueous solutions, has been studied, indicating its potential use in nuclear fuel reprocessing and understanding radiation effects on chemical compounds (Jinhua et al., 2013).

Reactivity with Hydroxyl Radicals

Research has also focused on DEHA's reactivity with hydroxyl radicals, both in the gas phase and in aqueous solutions. This reactivity is significant for understanding its behavior in atmospheric and environmental contexts (Gorse et al., 1977).

Organocatalyzed Reduction of Dioxygen

DEHA has shown effectiveness in the organocatalyzed reduction of dioxygen, particularly when used with hydroquinone and resorcinol derivatives. This synergy highlights its potential in chemical catalysis (Lebeuf et al., 2014).

Safety And Hazards

N,N-Diethylhydroxylamine is flammable and can form explosive mixtures with air . It is harmful if inhaled, in contact with skin, or if swallowed . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

N,N-diethylhydroxylamine
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InChI

InChI=1S/C4H11NO/c1-3-5(6)4-2/h6H,3-4H2,1-2H3
Source PubChem
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InChI Key

FVCOIAYSJZGECG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

33008-17-2 (oxalate), 65293-87-0 (sulfate[1:1])
Record name N,N-Diethylhydroxylamine
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DSSTOX Substance ID

DTXSID2027543
Record name N,N-Diethylhydroxylamine
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Molecular Weight

89.14 g/mol
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Physical Description

Liquid, Liquid; mp = 10 deg C; [HSDB] Colorless to light yellow liquid; [EPA ChAMP: Submission]
Record name Ethanamine, N-ethyl-N-hydroxy-
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Record name N,N-Diethylhydroxylamine
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Boiling Point

130 °C
Record name DIETHYLHYDROXYLAMINE
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Flash Point

113 °F
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Density

0.8669 at 20 °C
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Vapor Pressure

3.36 [mmHg], 3.36 mm Hg at 25 °C
Record name N,N-Diethylhydroxylamine
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Mechanism of Action

The effects of diethylhydroxylamine (DEHA), a potent free-radical scavenger, on lipid peroxidation of rat liver microsomes were investigated in vitro. DEHA strongly inhibited ascorbate-dependent nonenzymatic microsomal lipid peroxidation. DEHA also completely inhibited nonenzymatic lipid peroxidation of heat-denatured microsomes, indicating that inhibition is protein-independent. DEHA only moderately inhibited NADPH-dependent enzymatic microsomal lipid peroxidation. DEHA has been shown to exhibit antitumorigenic properties. However, it had no significant effect on hepatic glutathione S-transferase, selenium-independent glutathione peroxidase, or selenium-dependent glutathione peroxidase activity in the DEHA-treated CD-1 (lCR) Br male mouse. This suggests that the mode of action of DEHA as an antitumorigenic agent may be different from that of butylated hydroxyanisole, whose antitumor function is attributed to induction of glutathione S-transferase activity.
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Product Name

N,N-Diethylhydroxylamine

Color/Form

Liquid

CAS RN

3710-84-7
Record name Diethylhydroxylamine
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Record name N,N-Diethylhydroxylamine
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Melting Point

10 °C
Record name DIETHYLHYDROXYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
583
Citations
G Salvitti, E Pizzano, F Baroncelli, S Melandri… - … Acta Part A: Molecular …, 2022 - Elsevier
We report a combination of quantum mechanical calculations and a range of spectroscopic measurements in the gas phase of N,N-diethylhydroxylamine, an important scavenger …
Number of citations: 4 www.sciencedirect.com
KV Luzyanin, VY Kukushkin… - Advanced Synthesis …, 2008 - Wiley Online Library
Refluxing a mixture of phthalonitrile C 6 R 1 R 2 R 3 R 4 (CN) 2 1 (R 1 –R 4 =H), or its substituted derivatives 2 (R 1 , R 3 , R 4 =H, R 2 =Me), or 3 (R 1 , R 4 =H, R 2 , R 3 =Cl) (1 equiv.) …
Number of citations: 38 onlinelibrary.wiley.com
G Salvitti, F Baroncelli, C Nicotri, L Evangelisti… - Molecules, 2022 - mdpi.com
The rotational spectrum of the 1:1 N,N-diethylhydroxylamine-water complex has been investigated using pulsed jet Fourier transform microwave spectroscopy in the 6.5–18.5 GHz …
Number of citations: 3 www.mdpi.com
F Baroncelli, G Panizzi, L Evangelisti, S Melandri… - Journal of Molecular …, 2023 - Elsevier
The ground-state rotational spectrum of N,N-diethyl( 2 H)hydroxylamine (C 2 H 5 -NOD-C 2 H 5 ) was measured by Fourier transform microwave spectroscopy. Six rotational transition …
Number of citations: 1 www.sciencedirect.com
Z Anyun, H Jingxin, Z Xianye… - Solvent Extraction and …, 2001 - Taylor & Francis
Cascade extraction of uranium and cascade extraction-separation of uranium/neptunium and uranium/plutonium with 6 extraction stages and 6 stripping stages have been studied in …
Number of citations: 28 www.tandfonline.com
S Fujita, K Sano - The Journal of Organic Chemistry, 1979 - ACS Publications
Quinones (1) and quinonemonosulfonimides (3a-e and 5) are reduced with N, 7V-diethylhydroxylamine (DEH) to give the corresponding hydroquinones (2) and sulfonylaminophenols (…
Number of citations: 35 pubs.acs.org
Z Anyun, L Ying - Journal of Radioanalytical and Nuclear Chemistry, 2000 - Springer
The kinetics of oxidation-reduction reaction between N,N-diethylhydroxylamine (DEHAN) and neptunium (VI) in nitric acid media has been studied by spectrophotometry at 25.2 C. The …
Number of citations: 18 link.springer.com
JH Wang, XY Zhao, Y Shi, Y Wan, HY Fu… - … of Radioanalytical and …, 2022 - Springer
The reaction mechanisms and rate constants of N, N-diethylhydroxylamine (DEHA) with ·OH, CO 3 −· , e aq − and ·H were studied. Results show that ·OH radicals oxidize DEHA by …
Number of citations: 1 link.springer.com
LA Paquette - The Journal of Organic Chemistry, 1962 - ACS Publications
The application of the pyridylethylation reaction to,-disubstituted hydroxylamines affords unexpected products which do not contain oxygen. They have been identified as the …
Number of citations: 5 pubs.acs.org
Z Anyun, H Jingxin, Z Xianye… - Journal of radioanalytical …, 1998 - akjournals.com
The kinetics of oxidation-reduction reaction between N,N-diethylhydroxylamine (DEHAN) and nitrous acid in nitric acid solution have been studied by spectrophotometry at 9.5C. The …
Number of citations: 12 akjournals.com

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